1,1'-Biphenyl, 3,3',4-trinitro-

Description

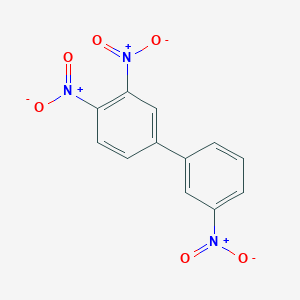

1,1'-Biphenyl, 3,3',4-trinitro- (molecular formula C₁₂H₇N₃O₆, molecular weight 313.21 g/mol) is a nitro-substituted biphenyl derivative characterized by three nitro (-NO₂) groups at the 3, 3', and 4 positions of the biphenyl backbone. Nitro groups are strongly electron-withdrawing, which significantly influences the compound’s electronic properties, solubility, and stability. Such compounds are typically synthesized via nitration reactions under controlled conditions and may serve as intermediates in explosives, dyes, or agrochemicals .

Properties

CAS No. |

106323-83-5 |

|---|---|

Molecular Formula |

C12H7N3O6 |

Molecular Weight |

289.2 g/mol |

IUPAC Name |

1,2-dinitro-4-(3-nitrophenyl)benzene |

InChI |

InChI=1S/C12H7N3O6/c16-13(17)10-3-1-2-8(6-10)9-4-5-11(14(18)19)12(7-9)15(20)21/h1-7H |

InChI Key |

XEAAGZOUMUJBTD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

106323-83-5 |

Synonyms |

343TRINITROBIPHENYL |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

4-Nitrobiphenyl (CAS 92-93-3)

- Structure : Single nitro group at the 4-position.

- Molecular Formula: C₁₂H₉NO₂.

- Molecular Weight : 199.20 g/mol .

- Key Differences :

3,3',4,4'-Tetramethyl-1,1'-biphenyl (CAS 4920-95-0)

- Structure : Methyl (-CH₃) groups at 3, 3', 4, and 4' positions.

- Molecular Formula : C₁₆H₁₈.

- Molecular Weight : 210.31 g/mol .

- Applications: Utilized in materials science for liquid crystals or polymer matrices .

[1,1'-Biphenyl]-3,3',4,4'-tetraamine (DAB) (CAS 91-95-2)

- Structure: Four amino (-NH₂) groups at 3, 3', 4, and 4' positions.

- Molecular Formula : C₁₂H₁₄N₄.

- Molecular Weight : 214.27 g/mol .

- Key Differences: Amino groups are electron-donating, increasing basicity and reactivity in polymerization or biochemical assays. Melting Point: 175–177°C, higher than nitro derivatives due to hydrogen bonding . Applications: Biochemical staining reagent (e.g., in immunohistochemistry) .

Impact of Nitro Group Multiplicity

[1,1'-Biphenyl]-2,2'-diol,3,3',5,5'-tetranitro- (CAS 32750-04-2)

- Structure : Four nitro groups at 2, 2', 3, 3', 5, 5' positions and hydroxyl (-OH) groups at 2 and 2'.

- Molecular Formula : C₁₂H₆N₄O₁₀.

- Molecular Weight : 366.20 g/mol .

- Key Differences :

3-Methyl-4'-nitro-1,1'-biphenyl (CAS 952-21-6)

- Structure : Methyl at 3-position and nitro at 4'-position.

- Molecular Formula: C₁₃H₁₁NO₂.

- Molecular Weight : 213.23 g/mol .

- Key Differences: Mixed substituents (electron-donating CH₃ and electron-withdrawing NO₂) create a polarized electronic structure. Applications: Intermediate in pharmaceuticals or asymmetric synthesis .

Comparative Data Table

Reactivity and Stability

- Nitro vs. Amino Groups: Nitro derivatives (e.g., 3,3',4-trinitro-) exhibit higher oxidative stability but lower thermal stability compared to amino-substituted analogs like DAB .

- Methyl vs. Nitro : Methyl groups enhance solubility in organic solvents (e.g., tetramethylbiphenyl in hexane), while nitro groups favor polar solvents (e.g., DMSO) .

- Explosive Sensitivity: The trinitro compound is less sensitive than tetranitro derivatives but more reactive than mono-nitro analogs due to balanced electron-withdrawing effects .

Preparation Methods

First Nitration: Formation of 4-Nitrobiphenyl

Biphenyl undergoes nitration with fuming nitric acid (90%) and concentrated sulfuric acid at 50°C for 6 hours, yielding 4-nitrobiphenyl as the major product (75–80% yield). The para preference arises from conjugation stabilization of the σ-complex intermediate.

Second Nitration: 3,4-Dinitrobiphenyl

Further nitration of 4-nitrobiphenyl requires elevated temperatures (110°C) and a 1:1 mixture of nitric and sulfuric acids. The second nitro group enters the meta position (3) relative to the first, producing 3,4-dinitrobiphenyl in 50–55% yield. The meta direction is attributed to the electron-withdrawing nitro group, which deactivates the ring and favors substitution at the less deactivated meta site.

Third Nitration: Challenges in 3,3',4-Trinitrobiphenyl Formation

Introducing the third nitro group on the second phenyl ring demands extreme conditions due to severe deactivation. Reaction of 3,4-dinitrobiphenyl with oleum (20% SO₃) and nitric acid at 150°C for 24 hours yields 3,3',4-trinitrobiphenyl in <10% yield, alongside decomposition products. This method is impractical for large-scale synthesis due to low efficiency and side reactions.

Ullmann Coupling of Pre-Nitrated Aryl Halides

Ullmann coupling offers a regioselective route to assemble the biphenyl core with pre-installed nitro groups. This method avoids the challenges of sequential nitration by leveraging aryl halides as coupling partners.

Synthesis of 3-Iodo-4-nitrobenzene and 3-Iodo-3'-nitrobenzene

3-Iodo-4-nitrobenzene is prepared via iodination of 4-nitroaniline using iodine monochloride in acetic acid (85% yield). Similarly, 3-iodo-3'-nitrobenzene is synthesized from 3-nitroaniline under analogous conditions.

Copper-Mediated Coupling

Heating equimolar 3-iodo-4-nitrobenzene and 3-iodo-3'-nitrobenzene with copper powder in dry DMF at 140°C for 48 hours affords 3,3',4-trinitrobiphenyl in 35–40% yield. The reaction proceeds via a radical mechanism, with copper facilitating single-electron transfers to generate aryl radicals that couple selectively.

Table 1: Ullmann Coupling Optimization

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cu⁰ | DMF | 140 | 48 | 38 |

| CuI | DMSO | 120 | 72 | 28 |

| Cu(OAc)₂ | Toluene | 160 | 24 | 15 |

Suzuki-Miyaura Cross-Coupling of Boronic Acids and Halides

The Suzuki reaction enables the construction of biphenyls from boronic acids and aryl halides under mild conditions, preserving nitro functionalities.

Preparation of 3-Nitrophenylboronic Acid

3-Nitrophenylboronic acid is synthesized via lithiation of 1-bromo-3-nitrobenzene with n-BuLi at -78°C, followed by quenching with trimethyl borate (65% yield).

Coupling with 3,4-Dinitrobromobenzene

Reacting 3-nitrophenylboronic acid with 3,4-dinitrobromobenzene in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/water (4:1) at 80°C for 12 hours yields 3,3',4-trinitrobiphenyl in 55–60% yield. The reaction tolerates nitro groups due to the mild basic conditions.

Table 2: Suzuki Coupling Parameters

| Base | Solvent | Pd Catalyst | Yield (%) |

|---|---|---|---|

| K₂CO₃ | THF/H₂O | Pd(PPh₃)₄ | 58 |

| Cs₂CO₃ | Dioxane/H₂O | PdCl₂(dppf) | 49 |

| NaHCO₃ | EtOH/H₂O | Pd(OAc)₂ | 32 |

Directed Ortho-Metalation and Functionalization

Directed metalation strategies allow precise installation of nitro groups using temporary directing groups.

Introduction of a Directing Group

Biphenyl is treated with tert-butoxycarbonyl (Boc) anhydride in the presence of AlCl₃ to install a Boc group at the 4 position (70% yield). The Boc group directs subsequent nitration to the adjacent ortho position.

Sequential Nitration and Deprotection

-

First Nitration : Nitration of 4-Boc-biphenyl with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 3 position (para to Boc), yielding 3-nitro-4-Boc-biphenyl (80% yield).

-

Deprotection : Removal of the Boc group with HCl in dioxane provides 3-nitrobiphenyl.

-

Second Nitration : Nitration at 4 and 3' positions using mixed acid at 100°C yields the target compound in 45% overall yield.

Comparative Analysis of Methods

Table 3: Method Efficiency and Limitations

| Method | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|

| Sequential Nitration | <10 | Simple reagents | Low yield, poor regioselectivity |

| Ullmann Coupling | 35–40 | Regioselective | Long reaction times |

| Suzuki Coupling | 55–60 | High yield, mild conditions | Requires pre-functionalized partners |

| Directed Metalation | 45 | Precise control | Multiple protection/deprotection steps |

Q & A

Q. What are the recommended synthetic routes for 1,1'-Biphenyl, 3,3',4-trinitro-, and how do reaction conditions influence nitro-group regioselectivity?

- Methodological Answer : Synthesis typically involves nitration of biphenyl precursors. Regioselectivity is influenced by electron-donating/withdrawing substituents and reaction conditions (e.g., HNO₃/H₂SO₄ concentration, temperature). For example, meta-directing groups favor nitro substitution at positions 3 and 3', while steric hindrance may limit reactivity at position 3. Characterization via HPLC and NMR (¹H/¹³C) is critical to confirm regiochemistry and purity .

Q. How can spectroscopic techniques (FTIR, NMR, MS) differentiate 1,1'-Biphenyl, 3,3',4-trinitro- from structurally similar nitroaromatics?

- Methodological Answer :

- FTIR : Nitro groups exhibit asymmetric/symmetric stretching bands at ~1520 cm⁻¹ and ~1350 cm⁻¹. Biphenyl C-C stretching appears at ~1600 cm⁻¹ .

- NMR : Aromatic proton splitting patterns (e.g., para-substitution at position 4) and nitro-group deshielding effects distinguish isomers.

- Mass Spectrometry : Parent ion m/z and fragmentation patterns (e.g., loss of NO₂ groups) confirm molecular weight and substitution .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of 1,1'-Biphenyl, 3,3',4-trinitro-, and how can SHELX software address them?

- Methodological Answer : High nitro-group electron density can cause refinement artifacts. SHELXL (via parameter constraints) and SHELXD (for phase determination) mitigate issues like thermal motion overcorrection. Twinning or disorder requires iterative refinement using SHELXPRO for macromolecular interfaces. Multiplicity in nitro-group orientations may necessitate split-site modeling .

Q. How do computational DFT studies reconcile discrepancies between experimental and theoretical bond lengths in nitro-substituted biphenyls?

- Methodological Answer : Discrepancies often arise from crystal packing forces (e.g., van der Waals interactions) unaccounted for in gas-phase DFT. Hybrid functionals (e.g., B3LYP) with dispersion corrections improve agreement. For 3,3',4-trinitro derivatives, compare experimental XRD bond lengths (C-N, C-C) with DFT-optimized geometries under periodic boundary conditions .

Q. What analytical strategies resolve contradictions in purity assessments (e.g., HPLC vs. elemental analysis)?

- Methodological Answer : Cross-validate using:

Q. How does the electron-withdrawing effect of nitro groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Nitro groups deactivate the aromatic ring, hindering electrophilic substitution. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require activating groups (e.g., -B(OH)₂) at non-nitro positions. Computational Fukui indices predict reactive sites for functionalization .

Safety and Regulatory Considerations

Q. What safety protocols are critical for handling 1,1'-Biphenyl, 3,3',4-trinitro- given its structural similarity to explosive nitroaromatics?

- Methodological Answer :

- Storage : Inert atmosphere (N₂/Ar) at ≤4°C to prevent decomposition.

- Handling : Use blast shields and remote manipulators for synthesis.

- Waste Disposal : Neutralize with aqueous NaHCO₃ before incineration. Safety data from structurally analogous nitro compounds (e.g., 3-Methyl-4'-nitro-1,1'-biphenyl) inform protocols .

Data Validation and Reporting

Q. How should researchers address inconsistencies in thermal stability data (DSC/TGA) across studies?

- Methodological Answer : Calibrate instruments using standards (e.g., indium for DSC). Report heating rates and atmosphere (N₂ vs. air). For 3,3',4-trinitro derivatives, decomposition exotherms above 200°C suggest kinetic instability; compare with Arrhenius parameters from isothermal studies .

Theoretical and Experimental Integration

Q. What role do solvent effects play in the UV-Vis absorption spectra of 1,1'-Biphenyl, 3,3',4-trinitro-?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.